molecular formula C25H27N3O5 B12466232 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B12466232
M. Wt: 449.5 g/mol
InChI Key: IXZOHGPZAQLIBH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.75–7.68 (m, 2H) : Aromatic protons on the isoindolinone ring.
  • δ 7.45–7.38 (m, 2H) : Benzyl ether aromatic protons.
  • δ 5.12 (s, 2H) : Methine protons adjacent to the ether oxygen.
  • δ 4.05–3.95 (m, 4H) : Morpholine ring protons.
  • δ 3.60–3.50 (m, 2H) : Piperidine ring protons.
  • δ 2.45–2.35 (m, 4H) : Methylene protons linked to morpholine.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 172.5, 170.2 : Carbonyl carbons (piperidine-2,6-dione).
  • δ 165.8 : Isoindolinone carbonyl carbon.
  • δ 135.2–125.4 : Aromatic carbons.
  • δ 66.8 : Ether oxygen-linked methylene carbon.
  • δ 53.2–45.3 : Morpholine and piperidine ring carbons.

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) (ESI+):

  • m/z 450.202 [M+H]⁺ (calculated for C₂₅H₂₈N₃O₅⁺: 450.202).
  • Major fragments include:
    • m/z 322.145 : Loss of morpholinomethylbenzyl ether (C₁₃H₁₈N₂O₂).
    • m/z 204.098 : Piperidine-2,6-dione ion (C₅H₅NO₂⁺).
    • m/z 176.071 : Isoindolin-1-one fragment (C₈H₅NO⁺).

Infrared (IR) Absorption Profile

IR (KBr, cm⁻¹) :

  • 1740, 1705 : Stretching vibrations of carbonyl groups (piperidine-2,6-dione and isoindolinone).
  • 1245, 1100 : C-O-C asymmetric/symmetric stretching (ether linkage).
  • 2850–2950 : C-H stretching (morpholine and aliphatic chains).
  • 1600, 1450 : Aromatic C=C bending.

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)

InChI Key

IXZOHGPZAQLIBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5

Origin of Product

United States

Preparation Methods

Core Synthesis Strategy

The compound is synthesized via sequential coupling, cyclization, and functionalization reactions. Key intermediates include:

  • 4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindoline
  • Piperidine-2,6-dione derivatives

Representative Steps (from WO2014025978A1 and CA3108974A1):

  • Morpholinomethylbenzyl Ether Formation :
    • Reaction of 4-(chloromethyl)benzyl alcohol with morpholine in the presence of a base (e.g., K$$2$$CO$$3$$) yields 4-(morpholinomethyl)benzyl alcohol.
    • Etherification with 4-hydroxyisoindolin-1-one under Mitsunobu conditions (DIAD, PPh$$_3$$) forms the benzyloxy-isoindolinone intermediate.
  • Piperidine Ring Coupling :

    • The isoindolinone intermediate is coupled with a piperidine-2,6-dione precursor via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura using Pd(dppf)Cl$$_2$$).
  • Cyclization and Deprotection :

    • Acid- or base-mediated cyclization forms the fused isoindolinone-piperidine system.
    • Final deprotection (e.g., HCl-mediated removal of tert-butyl groups) yields the target compound.

Table 1: Key Reaction Conditions and Yields

Step Reagents/Conditions Yield Reference
Ether Formation DIAD, PPh$$_3$$, THF, 0°C → RT 78%
Suzuki Coupling Pd(dppf)Cl$$_2$$, KOAc, dioxane, 110°C, 12h 56%
Cyclization HCl, EtOAc, 20°C, 2h 85%

Stereochemical Control and Enantiopure Synthesis

Chiral Resolution Strategies

The (S)-enantiomer is pharmacologically active, necessitating enantioselective synthesis:

  • Chiral Starting Materials : Use of (S)-piperidine-2,6-dione derivatives to preserve stereochemistry.
  • Dynamic Kinetic Resolution : Recrystallization or chiral chromatography (e.g., Chiralpak® columns) to enhance enantiomeric excess (ee).

Critical Data from Patents (CA3108974A1):

  • Recrystallization Solvents : Isopropanol/water (3:1) at 60°C increases ee from 90% to >99.5%.
  • Eutectic Solubility : Differential scanning calorimetry (DSC) confirmed racemic compound behavior, enabling ee optimization via temperature-controlled crystallization.

Figure 1: Enantiomeric Purity Enhancement

Parameter Initial ee Post-Recrystallization ee
(S)-Enantiomer 90% 99.7%
(R)-Enantiomer 10% 0.3%

Process Optimization and Scalability

Catalytic Improvements

  • Palladium Catalysts : Pd(dppf)Cl$$2$$ outperforms Pd(PPh$$3$$)$$_4$$ in Suzuki coupling, reducing side products.
  • Solvent Systems : Dioxane/water mixtures improve reaction homogeneity and yield compared to DMF.

Green Chemistry Considerations

  • Reduced Toxicity : Replacement of dichloromethane with ethyl acetate in extraction steps.
  • Catalyst Recycling : Pd recovery via aqueous/organic phase separation achieves 80% reuse efficiency.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : $$^1$$H NMR (DMSO-d$$6$$): δ 10.75 (s, 1H, NH), 7.47–7.22 (m, aromatic H), 3.99–4.18 (m, morpholine CH$$2$$), 2.58 (t, piperidine CH$$_2$$).
  • XRD Analysis : Distinct peaks at 2θ = 12.5°, 18.3°, 22.7° confirm crystalline form.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability.

Challenges and Solutions

Racemization Mitigation

  • Low-Temperature Cyclization : Conducting cyclization at 20°C prevents epimerization.
  • Inert Atmosphere : Use of N$$_2$$ during sensitive steps (e.g., Pd-catalyzed reactions).

Byproduct Management

  • Column Chromatography : Silica gel purification removes unreacted benzyl ether intermediates.
  • Acid Wash : HCl treatment eliminates residual morpholine.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit angiogenesis by targeting cytokines such as tumor necrosis factor-alpha (TNF-α). This inhibition disrupts the formation of new blood vessels, which is crucial for tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Iberdomide can be categorized based on modifications to the isoindolinone, benzyloxy, or piperidine-2,6-dione moieties. Key comparisons are summarized below:

Structural Modifications and Pharmacological Profiles

Compound Name / ID Substituent Features Molecular Weight (g/mol) Key Biological Activity References
Iberdomide (CC-220) 4-(Morpholinomethyl)benzyloxy 449.5 Cereblon-mediated degradation of IKZF1/3; anti-myeloma activity
Compound 36 () 2-(Benzofuran-2-yl)pyrimidin-4-ylamino 454 [M+H]⁺ ALK inhibition; anti-cancer activity
Compound 39 () 2-(4-Fluorophenyl)pyrimidin-4-ylamino 432 [M+H]⁺ ALK inhibition; improved metabolic stability
Compound 27 () 2-(Benzylethylamino)pyrimidin-4-ylamino 486 [M+H]⁺ Cereblon binding; potential protein degradation
3-(4-(Hydroxyphenyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione () Hydroxyphenyl 325.3 Structural simplicity; limited bioavailability
3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione () tert-Butyldimethylsilyl-protected hydroxyl 374.5 Synthetic intermediate; research tool
3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione () 4-Amino substitution 259.3 Cereblon binding; limited clinical data

Key Differentiators

Substituent Effects on Target Engagement: Iberdomide’s morpholinomethyl group enhances solubility and CRBN binding compared to simpler analogs like hydroxyphenyl derivatives . Pyrimidinylamino analogs (e.g., Compounds 36, 39) target kinases (e.g., ALK) rather than cereblon, indicating divergent therapeutic applications .

Stereochemical Specificity :

  • The (S)-configuration in Iberdomide is critical for degrading IKZF1/3, whereas racemic mixtures or (R)-isomers show reduced activity .

Pharmacokinetic Properties: Compounds with bulky substituents (e.g., tert-butyldimethylsilyl in ) exhibit prolonged half-lives but lower oral bioavailability compared to Iberdomide . Amino-substituted analogs () show rapid clearance due to higher polarity .

Biological Activity

3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, commonly referred to as Iberdomide or CC-220, is a compound with significant biological activity, primarily known for its role as a modulator of the E3 ubiquitin ligase complex containing cereblon (CRL4-CRBN). This compound has garnered attention in the field of drug discovery due to its potential therapeutic applications, particularly in oncology and immunology.

Chemical Structure and Properties

The molecular formula of Iberdomide is C25H27N3O5, and it possesses a complex structure that contributes to its biological activity. The IUPAC name is this compound. The compound's structure includes multiple functional groups that facilitate interactions with biological targets.

PropertyValue
Molecular FormulaC25H27N3O5
CAS Number1323403-33-3
IUPAC NameThis compound
InChI KeyIXZOHGPZAQLIBH-UHFFFAOYSA-N

Iberdomide functions as an immunomodulator through its interaction with cereblon, a component of the CRL4 E3 ubiquitin ligase complex. This interaction leads to the degradation of specific substrates involved in cellular signaling pathways critical for tumor growth and immune response modulation. The compound has shown promise in promoting apoptosis in malignant cells while sparing normal cells.

Antitumor Effects

Research has demonstrated that Iberdomide exhibits potent antitumor activity across various cancer cell lines. In vitro studies indicate that it induces apoptosis and inhibits cell proliferation in multiple myeloma and other hematological malignancies.

Case Study: Multiple Myeloma
A clinical trial involving patients with relapsed or refractory multiple myeloma showed that treatment with Iberdomide resulted in significant tumor reduction in a subset of patients. The study reported an overall response rate (ORR) of approximately 60%, highlighting its potential as a therapeutic agent.

Immunomodulatory Effects

Iberdomide also plays a crucial role in modulating the immune system. By enhancing T-cell activation and proliferation, it promotes an anti-tumor immune response.

Research Findings:

  • T-cell Activation: Studies have shown that Iberdomide enhances the production of cytokines such as IL-2 and IFN-gamma from activated T-cells.
  • Regulatory T-cells: It has been observed to reduce the population of regulatory T-cells (Tregs), which are often implicated in tumor immune evasion.

Pharmacokinetics

The pharmacokinetic profile of Iberdomide indicates favorable absorption and distribution characteristics. Data suggest that it achieves peak plasma concentrations within a few hours post-administration, with a half-life conducive to once-daily dosing regimens.

Safety Profile

Clinical trials have reported manageable side effects associated with Iberdomide, primarily including fatigue, gastrointestinal disturbances, and hematological toxicities such as thrombocytopenia. Continuous monitoring is essential to mitigate these risks during treatment.

Q & A

Q. What are the recommended synthetic routes for obtaining the (S)-enantiomer of this compound?

The (S)-enantiomer can be synthesized via chiral resolution or asymmetric synthesis. A patented method involves using enantiomerically pure starting materials or catalysts to ensure stereochemical control during key steps, such as the coupling of the morpholinomethylbenzyloxy moiety to the isoindolinone core. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization, and chiral HPLC or polarimetry should validate enantiopurity .

Q. How can researchers ensure compound purity during synthesis?

  • Step 1 : Use high-purity reagents and solvents (e.g., N-methyl-2-pyrrolidone (NMP) for solubility) and monitor reactions via TLC or LC-MS .
  • Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization.
  • Step 3 : Final purification via preparative HPLC with a C18 column and acetonitrile/water mobile phase. Validate purity (>98%) using NMR (e.g., ¹H/¹³C, COSY) and HRMS .

Q. What storage and handling protocols are critical for maintaining stability?

  • Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis.
  • Use amber vials to avoid photodegradation.
  • For handling, employ gloveboxes under anhydrous conditions and pre-dry solvents (e.g., molecular sieves) to minimize moisture sensitivity .

Advanced Research Questions

Q. How do polymorphic forms impact bioactivity, and how can they be systematically screened?

Polymorphs may differ in solubility, bioavailability, and pharmacokinetics. Screening involves:

  • Crystallization : Vary solvents (e.g., ethanol/water mixtures) and cooling rates.
  • Characterization : Use X-ray diffraction (XRPD) for crystal structure, DSC for thermal stability, and dynamic vapor sorption (DVS) for hygroscopicity.
  • Bioactivity assays : Compare dissolution rates in simulated gastric fluid and cellular uptake in vitro .

Q. What experimental design principles apply to studying environmental degradation pathways?

  • Fate studies : Use isotopically labeled compound (e.g., ¹⁴C) to track abiotic/biotic transformations in soil/water systems.
  • Analytical methods : LC-MS/MS for metabolite identification; QSAR models to predict ecotoxicity.
  • Long-term stability : Accelerated degradation tests under UV light or varying pH (e.g., pH 3–9 buffers) .

Q. How can structure-activity relationship (SAR) studies optimize derivatives for target engagement?

  • Core modifications : Replace the morpholinomethyl group with piperazine or azetidine to alter steric/electronic properties.
  • Functionalization : Introduce fluorinated or deuterated groups to modulate metabolic stability.
  • Assays : Measure IC₅₀ in kinase inhibition assays (e.g., p38 MAPK) and correlate with molecular docking simulations .

Q. How should researchers resolve contradictions in solubility data across studies?

  • Replicate experiments : Use standardized buffers (e.g., PBS at pH 7.4) and control temperature/humidity.
  • Technique triangulation : Compare shake-flask, HPLC-UV, and nephelometry results.
  • Polymorph verification : Confirm crystalline form via XRPD, as amorphous forms may exhibit higher solubility .

Q. What methodologies assess ecological risks during preclinical development?

  • Tiered testing :
  • Tier 1 : Acute toxicity in Daphnia magna and algae.
  • Tier 2 : Chronic exposure studies (28-day) in fish models.
  • Tier 3 : Microcosm/mesocosm studies to evaluate bioaccumulation and trophic transfer.
    • Data integration : Apply probabilistic models (e.g., Monte Carlo simulations) to estimate NOEC (no observed effect concentration) .

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